Cas no 301306-96-7 (N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide)

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide 化学的及び物理的性質
名前と識別子
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- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide
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- インチ: 1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)18(20)19-14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20)
- InChIKey: KBVNKCYSZBFFAL-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C2OCCOC2=C1)(=O)C1=C(C)C=C(C)C=C1C
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3095-1010-2μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 2μl |
$57.0 | 2023-04-27 | |
Life Chemicals | F3095-1010-10mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3095-1010-25mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 25mg |
$109.0 | 2023-04-27 | |
Life Chemicals | F3095-1010-15mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3095-1010-20mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 20mg |
$99.0 | 2023-04-27 | |
Life Chemicals | F3095-1010-40mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3095-1010-4mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3095-1010-2mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 2mg |
$59.0 | 2023-04-27 | |
Life Chemicals | F3095-1010-3mg |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3095-1010-10μmol |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide |
301306-96-7 | 90%+ | 10μl |
$69.0 | 2023-04-27 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide 関連文献
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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2. Back matter
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamideに関する追加情報
Professional Introduction to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide (CAS No. 301306-96-7)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide, identified by the CAS number 301306-96-7, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its structural complexity and potential biological activities. The benzodioxin moiety, a key feature of its structure, is known for its involvement in various pharmacological mechanisms, while the amide functional group suggests possible interactions with biological targets such as enzymes and receptors.
The synthesis and characterization of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide have been subjects of extensive research. The compound's structure combines elements that are both structurally stable and biologically relevant. The presence of the trimethylbenzamide group enhances its solubility and metabolic stability, making it a promising candidate for further development in drug design. Recent advancements in computational chemistry have allowed for more accurate predictions of its pharmacokinetic properties, which are crucial for understanding its potential as a therapeutic agent.
In the context of current research, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide has been investigated for its potential role in modulating various biological pathways. Studies have indicated that compounds with similar structural motifs may exhibit anti-inflammatory and analgesic properties. The benzodioxin ring system is particularly noted for its ability to interact with opioid receptors and other neurotransmitter systems, which could make this compound a valuable tool in the development of novel pain management strategies.
The benzodioxin moiety in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide is structurally related to natural products such as salicin and morphine alkaloids. These natural products have been extensively studied for their medicinal properties and have served as inspiration for synthetic chemists in designing new therapeutic agents. The incorporation of this moiety into synthetic molecules has led to compounds with enhanced pharmacological profiles. For instance, derivatives of benzodioxin have shown promise in treating neurological disorders by interacting with specific receptors in the central nervous system.
The trimethylbenzamide group in the compound contributes to its overall stability and bioavailability. This functional group is often employed in drug design to improve solubility and reduce toxicity. The amide bond provides a site for hydrogen bonding interactions with biological targets, which can enhance binding affinity and therapeutic efficacy. Additionally, the trimethyl substituents on the benzene ring contribute to steric hindrance around potential binding sites on biological targets, which can influence the compound's selectivity and potency.
Epidemiological studies have suggested that compounds containing benzodioxin-like structures may have beneficial effects on metabolic health. Research has indicated that these compounds can influence lipid metabolism and insulin sensitivity. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide, with its unique structural features, may offer similar benefits while also possessing distinct pharmacological properties due to the presence of the amide group.
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex benzodioxin ring system efficiently. These methods not only improve synthetic efficiency but also allow for greater flexibility in modifying the structure of the molecule for further optimization.
In vitro studies have begun to explore the potential biological activities of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,6-trimethylbenzamide. Preliminary results suggest that it may exhibit inhibitory effects on certain enzymes involved in inflammation and pain signaling pathways. These findings are particularly exciting given the growing need for alternative treatments that target these pathways without causing significant side effects.
The development of new drug candidates often involves rigorous testing to evaluate their safety and efficacy before they can be used in clinical settings. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,4,
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